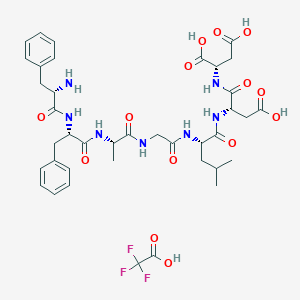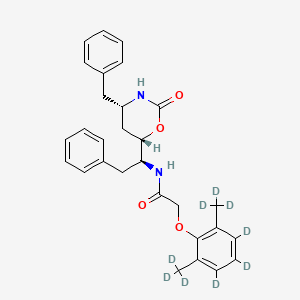![molecular formula C15H10F6OS2 B12430409 1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluorometilsulfanil)-4-[[4-(trifluorometilsulfanil)fenoxi]metil]benceno es un compuesto orgánico caracterizado por la presencia de grupos trifluorometilsulfanil unidos a un anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(trifluorometilsulfanil)-4-[[4-(trifluorometilsulfanil)fenoxi]metil]benceno normalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 4-(trifluorometilsulfanil)fenol y 4-(trifluorometilsulfanil)cloruro de bencilo.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de una base como carbonato de potasio o hidróxido de sodio para facilitar la reacción de sustitución nucleófila.
Mecanismo de reacción: La reacción de sustitución nucleófila ocurre cuando el ion fenóxido, generado a partir de 4-(trifluorometilsulfanil)fenol, ataca el cloruro de bencilo, lo que da como resultado la formación del producto deseado.
Métodos de producción industrial: En un entorno industrial, la producción de 1-(trifluorometilsulfanil)-4-[[4-(trifluorometilsulfanil)fenoxi]metil]benceno puede involucrar reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(Trifluorometilsulfanil)-4-[[4-(trifluorometilsulfanil)fenoxi]metil]benceno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfones.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado la formación del tiol o sulfuro correspondiente.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de las condiciones de reacción y los reactivos utilizados.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Varios nucleófilos o electrófilos, dependiendo de la reacción de sustitución deseada.
Principales productos formados:
Oxidación: Sulfoxidos o sulfones.
Reducción: Tioles o sulfuros.
Sustitución: Derivados de benceno sustituidos.
Aplicaciones Científicas De Investigación
1-(Trifluorometilsulfanil)-4-[[4-(trifluorometilsulfanil)fenoxi]metil]benceno tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.
Industria: El compuesto se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(trifluorometilsulfanil)-4-[[4-(trifluorometilsulfanil)fenoxi]metil]benceno implica su interacción con objetivos moleculares y vías específicas. Los grupos trifluorometilsulfanil pueden influir en la reactividad del compuesto y la afinidad de unión a varias biomoléculas, potencialmente afectando la actividad enzimática, la unión del receptor y otros procesos biológicos.
Compuestos similares:
1-(Trifluorometilsulfanil)-4-metilbenceno: Este compuesto tiene una estructura similar pero carece del grupo fenoxi, lo que resulta en diferentes propiedades químicas y reactividad.
4-(Trifluorometilsulfanil)fenol: Este compuesto contiene un grupo hidroxilo en lugar del grupo fenoxi, lo que lleva a diferentes aplicaciones y reactividad.
Singularidad: 1-(Trifluorometilsulfanil)-4-[[4-(trifluorometilsulfanil)fenoxi]metil]benceno es único debido a la presencia de ambos grupos trifluorometilsulfanil y fenoxi, que contribuyen a sus distintas propiedades químicas y aplicaciones potenciales. La combinación de estos grupos funcionales permite una amplia gama de reacciones químicas e interacciones, lo que lo convierte en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Comparación Con Compuestos Similares
1-(Trifluoromethylsulfanyl)-4-methylbenzene: This compound has a similar structure but lacks the phenoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethylsulfanyl)phenol: This compound contains a hydroxyl group instead of the phenoxy group, leading to different applications and reactivity.
Uniqueness: 1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene is unique due to the presence of both trifluoromethylsulfanyl and phenoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C15H10F6OS2 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1-(trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C15H10F6OS2/c16-14(17,18)23-12-5-1-10(2-6-12)9-22-11-3-7-13(8-4-11)24-15(19,20)21/h1-8H,9H2 |
Clave InChI |
OJUUGOMDHJFXJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
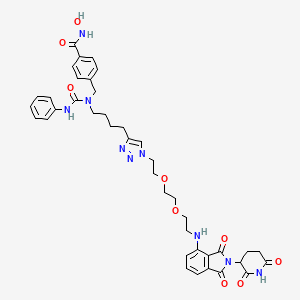
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

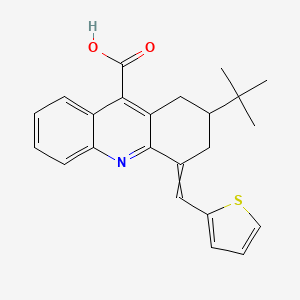
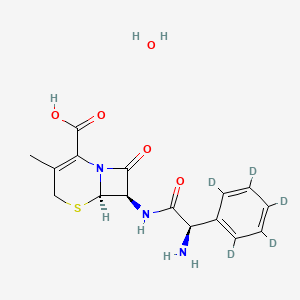
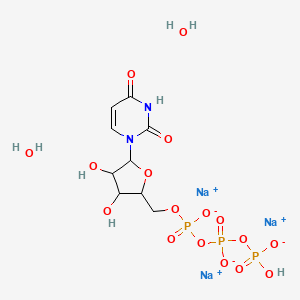
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
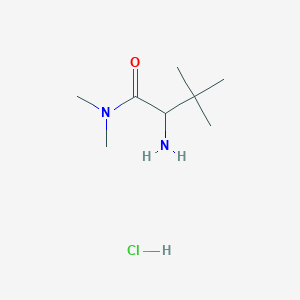
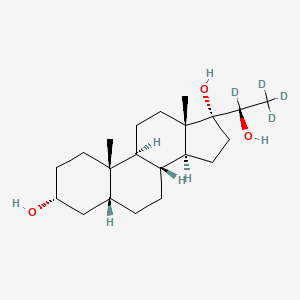
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
